4-((2-Chloro-6-fluorobenzyl)thio)quinazoline
CAS No.: 721893-85-2
Cat. No.: VC6530019
Molecular Formula: C15H10ClFN2S
Molecular Weight: 304.77
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 721893-85-2 |
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Molecular Formula | C15H10ClFN2S |
Molecular Weight | 304.77 |
IUPAC Name | 4-[(2-chloro-6-fluorophenyl)methylsulfanyl]quinazoline |
Standard InChI | InChI=1S/C15H10ClFN2S/c16-12-5-3-6-13(17)11(12)8-20-15-10-4-1-2-7-14(10)18-9-19-15/h1-7,9H,8H2 |
Standard InChI Key | VJYOCCCFSCOJOG-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=NC=N2)SCC3=C(C=CC=C3Cl)F |
Introduction
Chemical Structure and Molecular Properties
Core Quinazoline Scaffold
Quinazoline, a bicyclic aromatic system comprising fused benzene and pyrimidine rings, serves as the structural backbone of this compound. The nitrogen atoms at positions 1 and 3 of the quinazoline ring create electron-deficient regions, enabling diverse substitution patterns that modulate reactivity and biological interactions . In 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline, the 4-position is functionalized with a thioether-linked 2-chloro-6-fluorobenzyl group, introducing steric bulk and electronic effects that influence molecular interactions .
Substituent Analysis
The 2-chloro-6-fluorobenzylthio moiety contributes two key features:
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Halogen Effects: Chlorine and fluorine atoms at the 2- and 6-positions of the benzyl group enhance lipophilicity and metabolic stability while participating in halogen bonding interactions with biological targets .
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Thioether Linkage: The sulfur atom bridges the benzyl group to the quinazoline core, offering potential for redox-mediated transformations and coordination with metal ions .
Table 1: Molecular Descriptors of 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline
Property | Value/Description |
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Molecular Formula | C₁₆H₁₀ClFN₂S |
Molecular Weight | 332.78 g/mol |
IUPAC Name | 4-[(2-chloro-6-fluorophenyl)methylsulfanyl]quinazoline |
SMILES | C1=CC=C2C(=C1)N=CN=C2SCC3=C(C=CC=C3Cl)F |
Topological Polar Surface Area | 56.7 Ų (calculated) |
Synthetic Methodologies
Nucleophilic Aromatic Substitution
The synthesis of 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline may follow pathways analogous to those reported for related quinazoline derivatives. A two-step approach is hypothesized:
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Intermediate Formation: Reacting 4-chloroquinazoline with 2-chloro-6-fluorobenzyl mercaptan under basic conditions (e.g., NaOH in DMF) to facilitate nucleophilic aromatic substitution at the 4-position .
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Purification: Crystallization or column chromatography to isolate the product, as demonstrated in the synthesis of N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine .
Characterization Techniques
Key analytical methods for confirming structure and purity include:
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NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to assign proton environments, carbon frameworks, and fluorine interactions .
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High-Resolution Mass Spectrometry (HRMS): Validation of molecular formula via exact mass measurements .
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FTIR Spectroscopy: Identification of N-H and C-S stretching vibrations .
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
The logP value (calculated: ~3.1) indicates moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. Structural modifications, such as introducing polar groups at the 2-position of quinazoline, could optimize bioavailability .
Metabolic Stability
The fluorine atom may reduce oxidative metabolism by cytochrome P450 enzymes, while the thioether linkage could undergo sulfoxidation, necessitating prodrug strategies for sustained activity .
Industrial and Research Applications
Pharmaceutical Development
As a kinase inhibitor candidate, this compound could enter preclinical testing for oncology indications. Its structural novelty may circumvent resistance mechanisms observed in existing therapies .
Chemical Biology Probes
The quinazoline core’s fluorescence properties enable its use as a molecular probe for studying enzyme dynamics or cellular localization .
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